4-(diethylamino)-1-phenyl-2-butyn-1-ol

Description

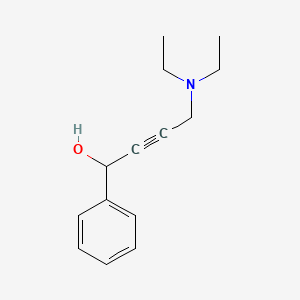

4-(Diethylamino)-1-phenyl-2-butyn-1-ol is a tertiary alcohol characterized by a propargyl alcohol backbone (C≡C-CH₂-OH) substituted with a phenyl group at position 1 and a diethylamino group at position 2.

Properties

IUPAC Name |

4-(diethylamino)-1-phenylbut-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-3-15(4-2)12-8-11-14(16)13-9-6-5-7-10-13/h5-7,9-10,14,16H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBSFDOHSKQPQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(diethylamino)-1-phenyl-2-butyn-1-ol can be highlighted through comparison with analogous compounds. Below is a detailed analysis based on substituent effects, reactivity, and applications:

Structural Analogues

Reactivity and Functional Group Interactions

- Alkyne vs. Selenide/Saturated Chains: The alkyne group in this compound enables click chemistry (e.g., Huisgen cycloaddition), whereas phenylseleno derivatives (e.g., 4-phenyl-2-(phenylseleno)-butan-1-ol) participate in redox reactions due to selenium’s electrophilicity .

- Diethylamino Group: The electron-rich diethylamino group enhances solubility in polar solvents and may stabilize intermediates in polymerization or photochemical reactions, as seen in azo-monomer synthesis .

Research Findings and Limitations

- Synthesis Challenges: Unlike the azo-monomer M1 in , which achieves 91% yield via IPRO-mediated condensation, the propargyl alcohol structure of this compound may require specialized catalysts (e.g., copper or palladium) for alkyne functionalization.

- Data Gaps : Direct experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) or biological activity are absent in the provided evidence, necessitating further characterization.

Q & A

Q. What computational tools predict its interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of acetylcholinesterase (PDB: 1ACJ) to map binding affinities.

- MD Simulations : Analyze hydrogen bonding between the hydroxyl group and catalytic triads (e.g., Ser203 in AChE) .

Key Research Gaps

- Degradation Pathways : Limited data on long-term stability under ambient conditions.

- Enantiomer-Specific Bioactivity : No studies compare R/S forms in pharmacological models.

For further inquiries, consult regulatory databases (e.g., EPA DSSTox ) or synthetic protocols from TCI America .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.